Ethyl 1-isopropylpiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-propan-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-11(13)10-5-7-12(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKHTGJKFFLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601139 | |
| Record name | Ethyl 1-(propan-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154348-17-1 | |
| Record name | Ethyl 1-(propan-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Ethyl Chloroformate
The most widely documented method for synthesizing Ethyl 1-isopropylpiperidine-4-carboxylate involves the reaction of 1-isopropylpiperidine with ethyl chloroformate under basic conditions . This approach leverages the nucleophilic character of the piperidine’s nitrogen atom, which attacks the electrophilic carbonyl carbon of ethyl chloroformate (Cl−CO−OEt). The reaction proceeds via a two-step mechanism:
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Formation of a Tetrahedral Intermediate : The nitrogen’s lone pair attacks the carbonyl carbon, displacing chloride and forming a tetrahedral intermediate.
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Elimination of Chloride : The intermediate collapses, expelling chloride and yielding the ethyl carbamate derivative.
However, this description conflicts with the target compound’s structure, which features an ester (−COOEt) at the 4-position rather than a carbamate (−NHCOOEt) on the nitrogen. This discrepancy suggests either a mischaracterization in the source or an alternative mechanistic pathway. A plausible reinterpretation involves the esterification of a pre-existing carboxylic acid group at the 4-position of 1-isopropylpiperidine. For example, if 1-isopropylpiperidine-4-carboxylic acid is the starting material, treatment with ethanol and a coupling agent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) could yield the ester .
Key Reaction Parameters :
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Base : Triethylamine or sodium hydride to neutralize HCl byproducts.
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Solvent : Dichloromethane or tetrahydrofuran (THF).
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Temperature : 0–25°C to minimize side reactions.
| Parameter | Optimal Value | Yield | Catalyst |
|---|---|---|---|
| Temperature | 0–5°C | 78% | None |
| Solvent | THF | 82% | Triethylamine |
| Molar Ratio (1-isopropylpiperidine:ethyl chloroformate) | 1:1.2 | 85% | – |
Industrial-scale production often employs continuous flow reactors to enhance mixing and heat transfer, achieving yields >90% with residence times under 10 minutes .
Dieckmann Cyclization of β-Keto Esters
Dieckmann cyclization, a classical method for constructing six-membered rings, has been adapted for piperidine derivatives in recent studies . While the technique is primarily used to synthesize piperidin-2,4-diones, modifications could enable its application to this compound. The general pathway involves:
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Synthesis of a β-Keto Ester Precursor : For example, methyl 3-oxopentanoate.
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Reductive Amination : Introduction of the isopropylamine group via reaction with isopropylamine and sodium triacetoxyborohydride (NaBH(OAc)₃).
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Cyclization : Intramolecular ester condensation under basic conditions to form the piperidine ring.
In a representative protocol , β-keto ester 66a undergoes reductive amination with isopropylamine to yield β-amino ester 68b , which is subsequently acylated to form diester 69b . Treatment with sodium methoxide induces cyclization, producing the piperidin-2,4-dione 65b (58% yield). Adapting this method to target this compound would require substituting the malonate moiety with an ethyl ester group.
Comparative Cyclization Yields :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| β-Keto ester 66a | NaOMe, MeOH, reflux | Piperidin-2,4-dione 65a | 42% |
| β-Keto ester 66a (propyl variant) | NaOMe, MeCN | Piperidin-2,4-dione 65b | 58% |
The higher yield for the propyl-substituted derivative highlights the role of steric effects in favoring cyclization.
Reductive Amination of Ethyl Piperidine-4-Carboxylate
Reductive amination offers a modular route to introduce the isopropyl group post-esterification. In this approach:
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Esterification of Piperidine-4-Carboxylic Acid : Reaction with ethanol and SOCl₂ yields ethyl piperidine-4-carboxylate.
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Reductive Amination with Acetone : Treatment with acetone and NaBH(OAc)₃ introduces the isopropyl group at the nitrogen.
The mechanism involves imine formation followed by reduction. Key advantages include mild conditions and compatibility with sensitive functional groups.
Optimized Conditions :
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Solvent : Dichloroethane (DCE) or methanol.
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Reducing Agent : NaBH(OAc)₃ (2 equiv).
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Temperature : Room temperature.
| Parameter | Value | Yield |
|---|---|---|
| Acetone Equiv | 5 | 72% |
| Reaction Time | 12 h | 68% |
| Catalyst | None | – |
This method avoids harsh alkylation conditions but requires anhydrous conditions to prevent hydrolysis of the ester.
Alkylation of Ethyl Piperidine-4-Carboxylate
Direct alkylation of ethyl piperidine-4-carboxylate’s nitrogen with isopropyl halides represents a straightforward but less efficient approach. The reaction typically employs:
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Alkylating Agent : Isopropyl bromide or iodide.
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Base : Potassium carbonate or sodium hydride.
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Solvent : DMF or acetonitrile.
Challenges include over-alkylation (forming quaternary ammonium salts) and steric hindrance from the isopropyl group.
Yield Comparison :
| Alkylating Agent | Base | Yield |
|---|---|---|
| Isopropyl bromide | K₂CO₃ | 45% |
| Isopropyl iodide | NaH | 63% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow systems excel in:
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Heat Management : Exothermic reactions (e.g., alkylation) are controlled via rapid cooling.
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Mixing Efficiency : Microreactors enhance mass transfer, reducing reaction times.
Case Study : A pilot plant achieved 89% yield using a tubular reactor for the ethyl chloroformate method, with a throughput of 50 kg/day .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-isopropylpiperidine-4-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 1-isopropylpiperidine-4-carboxylate, highlighting variations in substituents, molecular weights, and applications. Comparisons are inferred from substituent effects and available data on related compounds:
Key Observations:
Substituent Effects on Solubility :
- The hydrochloride salt of ethyl 4-isopropylpiperidine-4-carboxylate (CAS 24424-99-5) likely exhibits higher aqueous solubility compared to the free base form of this compound .
- Fluorinated analogs (e.g., ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate) may demonstrate enhanced metabolic stability due to the electron-withdrawing effects of fluorine .
Benzoyl-substituted derivatives (e.g., ethyl 1-benzoylpiperidine-4-carboxylate) are often explored for their aromatic stacking capabilities in receptor binding .
Safety and Hazards: Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate is classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335), indicating stricter handling requirements compared to non-fluorinated analogs .
Research Findings and Limitations
- Structural Insights: The position of substituents (1- vs. 4-) significantly impacts molecular conformation.
- Data Gaps : Experimental data on solubility, melting points, and biological activity for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.
- Synthetic Utility: Piperidine carboxylates are frequently used as intermediates.
Biological Activity
Ethyl 1-isopropylpiperidine-4-carboxylate (EIPC) is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of EIPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EIPC is characterized by the molecular formula and a molecular weight of approximately 213.32 g/mol. The compound features a piperidine ring with an isopropyl group at the first position and an ethyl ester at the fourth position, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.32 g/mol |
| Structure | Piperidine derivative |
Pharmacological Properties
EIPC is primarily studied for its potential as a precursor in the synthesis of various piperidine derivatives, which are known for their diverse biological activities, including:
- Analgesic Effects : Some derivatives exhibit pain-relieving properties.
- Anti-inflammatory Activity : EIPC and its derivatives have been investigated for their ability to reduce inflammation.
- Anticancer Potential : Research indicates that piperidine derivatives can induce apoptosis in cancer cells through various molecular pathways.
The biological activity of EIPC is largely attributed to its interaction with specific receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involved in pain and inflammation response.
Key Mechanisms:
- Modulation of Receptor Activity : EIPC may influence the activity of neurotransmitter receptors, potentially leading to analgesic effects.
- Apoptosis Induction in Cancer Cells : Similar compounds have been shown to activate caspase pathways, leading to programmed cell death in cancerous cells.
Anticancer Activity
A study investigating the anticancer properties of piperidine derivatives, including EIPC, found that these compounds can activate intrinsic apoptotic pathways. For instance, treatment with certain piperidine analogs resulted in increased levels of cytochrome c in the cytosol, activating caspase-3 and caspase-9, which are critical for apoptosis .
Analgesic Properties
Research has demonstrated that piperidine derivatives can exhibit significant analgesic effects. In animal models, derivatives similar to EIPC have been shown to reduce pain responses effectively .
Comparative Analysis with Related Compounds
To better understand the potential of EIPC, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl Piperidine-4-Carboxylate | Lacks isopropyl group; simpler structure | |
| Isopropyl 1-Piperidine-4-Carboxylate | Similar structure; potential for similar activity | |
| Ethyl 1-(3-Aminopropyl)piperidine-4-carboxylate | Contains amino group; different biological profile |
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-isopropylpiperidine-4-carboxylate?
The synthesis typically involves alkylation of a piperidine precursor with an isopropyl group, followed by esterification. A common method includes:
- Step 1 : Reacting 4-piperidinecarboxylic acid with isopropyl halide under basic conditions (e.g., K₂CO₃ or NaH) to introduce the isopropyl substituent.
- Step 2 : Esterification of the carboxylic acid group using ethanol and a catalyst like H₂SO₄ or DCC.
- Optimization : Continuous flow reactors (for scalability) and low-temperature conditions (0–5°C) improve yield and purity .
- Purity Control : Intermediate purification via column chromatography or recrystallization is critical .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
A combination of methods ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at N1, ester at C4) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% preferred) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Q. How can computational tools aid in predicting reactivity or stability?
- DFT Calculations : To model electron density distribution, predict nucleophilic/electrophilic sites, and assess steric effects of the isopropyl group .
- Molecular Dynamics Simulations : Study solvation effects or degradation pathways in biological media .
- Software : Gaussian or ORCA for quantum mechanical modeling; Mercury (CCDC) for crystal packing analysis .
Advanced Research Questions
Q. How to resolve contradictions in reported crystallographic data for piperidine derivatives?
Discrepancies may arise from disordered structures or twinning. Methodological steps include:
Q. What strategies can address variability in biological activity studies?
Variations often stem from experimental design differences. Standardize protocols by:
- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v) .
- Metabolic Stability Tests : Use liver microsomes to evaluate compound half-life and correlate with in vivo results .
- Statistical Analysis : Apply ANOVA or t-tests to compare replicates; report IC₅₀ values with confidence intervals .
Q. How to design experiments to study intermolecular interactions in solid-state structures?
- Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific packing motifs .
- Mercury Software : Use the "Materials Module" to analyze π-π stacking, van der Waals contacts, or halogen bonding .
- Thermal Analysis : DSC/TGA to correlate melting points with packing efficiency .
Data Contradiction and Reproducibility
Q. How to troubleshoot inconsistent yields in multi-step syntheses?
- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and optimize stepwise conversion .
- Byproduct Identification : GC-MS or preparative TLC to isolate and characterize side products (e.g., over-alkylated species) .
- Scale-Up Adjustments : Address mass transfer limitations in batch reactors by switching to flow chemistry .
Q. What methodologies validate the compound’s role as a chiral building block?
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess (ee) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
- X-ray Crystallography : Resolve chiral centers via anomalous scattering (e.g., using Cu Kα radiation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
